3-Cyclopentylcyclopentene

Addition polymerization Regioselectivity Nickel α‑diimine catalysts

3-Cyclopentylcyclopentene (CAS 2690-17-7) is a substituted cyclopentene monomer that undergoes nickel- or palladium-catalyzed addition polymerization to yield homo‑ and copolymers with a characteristic trans‑1,3‑enchainment. The homopolymer is an amorphous elastomer exhibiting a glass‑transition temperature (Tg) of 70 °C and no crystalline melting transition, distinguishing it sharply from the highly crystalline unsubstituted homopolycyclopentene (Tm 325–380 °C).

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 2690-17-7
Cat. No. B13794198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylcyclopentene
CAS2690-17-7
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CCC=C2
InChIInChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1,5,9-10H,2-4,6-8H2
InChIKeyUWHATVBKIRLRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylcyclopentene (CAS 2690-17-7): Core Monomer Data for Polymer Procurement


3-Cyclopentylcyclopentene (CAS 2690-17-7) is a substituted cyclopentene monomer that undergoes nickel- or palladium-catalyzed addition polymerization to yield homo‑ and copolymers with a characteristic trans‑1,3‑enchainment [1]. The homopolymer is an amorphous elastomer exhibiting a glass‑transition temperature (Tg) of 70 °C and no crystalline melting transition, distinguishing it sharply from the highly crystalline unsubstituted homopolycyclopentene (Tm 325–380 °C) [2].

Why 3-Cyclopentylcyclopentene Cannot Be Replaced by Other Alkyl‑Substituted Cyclopentenes


Substituent identity on the cyclopentene ring exerts a profound influence on polymerization regio‑ and stereochemistry, as well as on the thermal and mechanical properties of the resulting polymer [1]. Swapping 3‑cyclopentylcyclopentene for its 3‑methyl, 4‑methyl, or 3‑ethyl analogues alters the fraction of the desirable trans‑1,3‑repeat units and shifts the glass‑transition temperature, thereby invalidating any straightforward one‑for‑one substitution in a formulated product or process [1][2].

Quantitative Differentiation of 3-Cyclopentylcyclopentene in Polymerization


Higher trans‑1,3‑Enchainment Selectivity Relative to Methyl‑ and Ethyl‑Substituted Analogs

Under identical Ni‑catalyst conditions, 3‑cyclopentylcyclopentene gives poly(3‑cyclopentylcyclopentene) containing approximately 80 mol% trans‑1,3‑cyclopentyl repeat units (VII) [1]. By contrast, 3‑methylcyclopentene delivers only ≈60 mol% of the analogous trans structure (II), 4‑methylcyclopentene ≈50 mol% (II), and 3‑ethylcyclopentene ≈70 mol% (IV) [1]. The cyclopentyl substituent therefore increases the regioregularity of the homopolymer by 10–30 absolute percentage points.

Addition polymerization Regioselectivity Nickel α‑diimine catalysts

Amorphous Elastomer (Tg 70 °C) vs. Highly Crystalline Homopolycyclopentene (Tm 325–380 °C)

Poly(3‑cyclopentylcyclopentene) obtained with the Ni catalyst exhibits solely a glass transition at 70 °C and no melting endotherm, confirming its amorphous character [1]. The unsubstituted homopolycyclopentene, prepared with analogous catalysts, shows a melting endotherm at 325–380 °C, indicative of a highly crystalline material [2]. The cyclopentyl substituent thus eliminates crystallinity and transforms the polymer into a room‑temperature elastomer.

Polymer morphology Glass transition Crystallinity

Solution Processability Enabled by Amorphous Morphology

The amorphous poly(3‑cyclopentylcyclopentene) dissolves in chlorobenzene at 120 °C and can be recovered by methanol precipitation, enabling solution‑based processing [1]. Homopolycyclopentene, in contrast, is a high‑melting crystalline solid (Tm 325–380 °C) that requires temperatures above 300 °C for melt processing and shows limited solubility in common organic solvents [2]. This difference is a direct consequence of the cyclopentyl substituent disrupting chain packing.

Solution processing Elastomer solubility Chlorobenzene

High‑Value Application Scenarios for 3‑Cyclopentylcyclopentene


Synthesis of Amorphous Elastomeric Cyclopentene Homopolymers

When a completely amorphous, rubbery polycyclopentene is required—for example, as a base resin for sealants or flexible tubing—3‑cyclopentylcyclopentene is the preferred monomer, because it yields a polymer with Tg 70 °C and no crystallinity, in contrast to the rigid, high‑melting homopolycyclopentene [1][2].

Production of High‑Regioregularity Cycloolefin Polymers

For applications that benefit from a highly regular chain microstructure—such as precision elastomers or stereoregular polymer studies—3‑cyclopentylcyclopentene provides ≈80 mol% trans‑1,3‑enchainment, outperforming the 50–70 mol% regioregularity achievable with methyl‑ or ethyl‑substituted analogs [1].

Solution‑Processable Cycloolefin Elastomers for Coatings and Films

Because poly(3‑cyclopentylcyclopentene) dissolves in chlorobenzene at 120 °C [1], it can be solution‑cast into films or applied as a coating, avoiding the extreme melt‑processing temperatures (>300 °C) required for unsubstituted polycyclopentene [2].

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